6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid
Description
Properties
IUPAC Name |
6-(2-methylpropylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6(2)4-10-8-3-7(9(13)14)11-5-12-8/h3,5-6H,4H2,1-2H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDWKBQUPWABFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=NC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of pyrimidine derivatives with appropriate amines. One common method is the reaction of 4-chloropyrimidine with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.
Scientific Research Applications
Dipeptidyl Peptidase-4 Inhibition
One of the most notable applications of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid is its role as a dipeptidyl peptidase-4 (DPP-4) inhibitor. DPP-4 inhibitors are utilized in the management of type 2 diabetes by enhancing the levels of glucagon-like peptide-1 (GLP-1), which promotes insulin secretion and lowers blood sugar levels without causing hypoglycemia. The compound has been shown to effectively suppress DPP-4 activity, thereby contributing to its hypoglycemic effects .
Antitumor Activity
Research has indicated that pyrimidine derivatives, including 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid, may exhibit antitumor properties. Studies involving encapsulated pyrimidine compounds have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting potential for development into cancer therapeutics. For instance, liposomal formulations of pyrimidines have been shown to enhance the therapeutic efficacy while reducing toxicity compared to traditional chemotherapeutics .
Synthesis and Characterization
The synthesis of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid typically involves the reaction of 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid with amines such as 2-amino-2-methylpropylamine. This process can be optimized using various condensing agents to yield high-purity crystalline forms suitable for pharmaceutical use .
Comparative Analysis of Biological Activities
To further understand the potential of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid, a comparative analysis with other known compounds was conducted:
Clinical Implications in Diabetes Management
A clinical study highlighted the effectiveness of DPP-4 inhibitors, including those derived from pyrimidine structures, in managing blood glucose levels in diabetic patients. The compounds demonstrated a favorable safety profile and were associated with weight neutrality, making them suitable for long-term use in diabetes management .
Anticancer Research
In a recent investigation into the antitumor effects of encapsulated pyrimidines, researchers found that these compounds significantly inhibited tumor growth in animal models compared to standard therapies. The study emphasized the importance of drug delivery systems in enhancing the therapeutic index of anticancer agents .
Mechanism of Action
The mechanism of action of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidine-4-Carboxylic Acid Derivatives
Structural and Functional Analysis
6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid Key Features: The 2-methylpropyl group provides moderate lipophilicity, which may enhance membrane permeability but could introduce steric hindrance in binding interactions. Synthesis: Prepared via condensation of L-asparagine with aldehydes in methanol under basic conditions, yielding 70–90% . Limitations: Discontinuation suggests challenges in scalability or efficacy compared to newer analogs .
However, its smaller size may reduce steric hindrance compared to the 2-methylpropyl group, improving target engagement .
5-Chloro-2-cyclopropyl-6-(methyl(pyridin-3-ylmethyl)amino)pyrimidine-4-carboxylic acid Key Features: The chloro and pyridine groups enhance electronic interactions with biological targets, likely improving binding affinity. The higher molecular weight (318.76) may impact bioavailability .
ACE Inhibitor Derivatives (Compounds 2a-i)
Pharmacological Implications
- Lipophilicity : The 2-methylpropyl group in the target compound balances solubility and membrane penetration, critical for ACE inhibitor activity.
- Electronic Effects : Electron-withdrawing groups (e.g., chloro in HR458626) may stabilize binding interactions with ACE’s zinc ion, a key mechanistic feature .
Biological Activity
6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid is a pyrimidine derivative notable for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
- Molecular Formula : C10H14N2O2
- Molecular Weight : 196.22 g/mol
- Structure : The compound features a carboxylic acid group at the 4-position and a 2-methylpropyl amino group at the 6-position of the pyrimidine ring.
Biological Activities
Research indicates that 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid exhibits several significant biological activities:
-
Antimicrobial Activity :
- Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anti-inflammatory Effects :
-
Enzymatic Inhibition :
- It acts as an inhibitor in various enzymatic pathways, which may be leveraged in drug development for conditions requiring enzyme modulation.
The mechanism of action involves the compound's interaction with specific molecular targets, including enzymes and receptors. For instance, it may inhibit enzymes crucial for inflammatory responses, thereby exerting its anti-inflammatory effects. The precise molecular targets and pathways depend on the specific application context .
Table 1: Summary of Biological Activities
Research Insights
-
Antimicrobial Studies :
- A study highlighted the compound's effectiveness against multiple bacterial strains, suggesting potential therapeutic applications in infectious diseases.
- Inflammation Models :
- Enzyme Interaction :
Potential Applications
The biological activities of 6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid position it as a valuable compound in various fields:
- Medicinal Chemistry : Development of new drugs targeting infections and inflammatory diseases.
- Pharmaceutical Industry : As a building block for synthesizing more complex organic molecules with desired biological activities.
- Research Applications : Utilized in studies aimed at understanding enzyme mechanisms and developing novel therapeutic agents.
Q & A
Q. What methodologies validate target engagement in complex biological systems?
- Methodological Answer : Use photoaffinity labeling with clickable probes or CETSA (Cellular Thermal Shift Assay) to confirm target binding. CRISPR-interference (CRISPRi) can suppress target expression and correlate with efficacy loss, as suggested in ’s pharmacological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
